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Compound of Interest

Compound Name: Regelidine

Cat. No.: B10819615 Get Quote

Disclaimer: Initial searches for "Regelidine" did not yield any publicly available preliminary

studies, data on its mechanism of action, or established experimental protocols. Therefore, to

fulfill the structural and content requirements of this request, this document will use

Repaglinide, a well-documented oral antihyperglycemic agent, as a substitute to provide an

exemplary in-depth technical guide. All data, protocols, and pathways presented herein pertain

to Repaglinide.

Introduction to Repaglinide
Repaglinide is an oral antidiabetic drug belonging to the meglitinide class of medications, used

for the management of type 2 diabetes mellitus.[1][2] It is a short-acting insulin secretagogue,

designed to be taken before meals to control postprandial blood glucose levels.[3][4]

Repaglinide's therapeutic effect is dependent on the presence of functional pancreatic β-cells.

[3] Its mechanism involves stimulating the release of insulin from these cells in a glucose-

dependent manner, which reduces the risk of hypoglycemia between meals compared to some

other insulin secretagogues.

Mechanism of Action
Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β-islet cells.

The process is initiated by Repaglinide binding to and closing the ATP-dependent potassium

channels (K-ATP channels) in the β-cell membrane. This action is similar to that of

sulfonylureas, though Repaglinide binds to a different site. The closure of the K-ATP channels

leads to depolarization of the cell membrane. This change in membrane potential triggers the
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opening of voltage-gated calcium channels, resulting in a rapid influx of calcium ions. The

subsequent rise in intracellular calcium concentration induces the exocytosis of insulin-

containing secretory granules, releasing insulin into the bloodstream. A key feature of

Repaglinide is that its insulin-releasing effect is potentiated by the presence of glucose; it has

minimal effect on insulin secretion in the absence of glucose.
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Figure 1: Signaling pathway of Repaglinide-induced insulin secretion.

Data Presentation
Pharmacokinetic Properties
Repaglinide is characterized by rapid absorption and elimination. Its metabolism is primarily

hepatic, involving cytochrome P450 enzymes CYP2C8 and CYP3A4.
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Parameter Value Reference

Bioavailability ~56%

Time to Peak Plasma Conc. ~1 hour

Protein Binding (Albumin) >98%

Metabolism
Hepatic (CYP2C8, CYP3A4),

Glucuronidation

Elimination Half-Life ~1 hour

Primary Excretion Route Fecal (~90%), Renal (~8%)

Table 1: Summary of Pharmacokinetic Properties of Repaglinide.

Clinical Efficacy Data
Clinical trials have demonstrated Repaglinide's efficacy in improving glycemic control in

patients with type 2 diabetes, both as a monotherapy and in combination with other agents like

metformin.
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Study Type
Treatment
Group

Baseline
HbA1c (%)

Change in
HbA1c (%)

Change in
Fasting
Plasma
Glucose
(mg/dL)

Reference

18-Week

Monotherapy
Repaglinide 8.5 -0.7 -40 to -60

Placebo 8.1 +1.2 Increase

24-Week

Monotherapy

Repaglinide

(1-4 mg)
~8.5

-1.8 to -1.9

(vs. Placebo)

Significant

Decrease

Combination

Therapy

Repaglinide +

Metformin
8.3 -1.4 -

Add-on to

Sitagliptin
Repaglinide 7.43 -0.50 -

Table 2: Summary of Repaglinide Efficacy from Selected Clinical Trials.

Experimental Protocols
Protocol 1: Phase II, Double-Blind, Placebo-Controlled
Clinical Trial
This protocol outlines a typical design for assessing the efficacy and safety of Repaglinide.

Objective: To assess the efficacy and safety of Repaglinide compared with placebo in

patients with type 2 diabetes.

Study Design: A multicenter, double-blind, placebo-controlled, randomized, dose-adjustment

and maintenance trial.

Patient Population: Patients diagnosed with type 2 diabetes, either previously treated with

sulfonylureas or naive to oral hypoglycemic agents.

Methodology:
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Screening & Washout: Patients undergo a 2-week washout period to eliminate effects of

prior medications.

Randomization: Patients are randomized to receive either Repaglinide (n=66) or a

matching placebo (n=33).

Dose Adjustment Phase (6 weeks): Repaglinide or placebo doses are adjusted weekly

(e.g., from 0.25 mg up to 4 mg) to achieve a target fasting plasma glucose (FPG) level

<160 mg/dL.

Dose Maintenance Phase (12 weeks): The effective dose is maintained for the remainder

of the study.

Endpoints:

Primary: Change in Glycosylated Hemoglobin (HbA1c) from baseline to the final visit.

Secondary: Changes in fasting and postprandial plasma glucose, insulin, and C-peptide

concentrations.

Safety: Recording of adverse events and hypoglycemic episodes.
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Figure 2: Workflow for a randomized placebo-controlled trial.

Protocol 2: In Vitro Insulin Secretion Assay using MIN-6
Cells
This protocol details an in vitro experiment to investigate the direct effects of Repaglinide on

insulin secretion and related cellular pathways.
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Objective: To explore the molecular mechanisms by which Repaglinide alters insulin

secretion in a pancreatic β-cell line.

Cell Line: Mouse insulinoma (MIN-6) cells.

Methodology:

Cell Culture: MIN-6 cells are cultured under standard conditions until reaching appropriate

confluency.

Treatment Groups: Cells are divided into three main groups:

Low Glucose (e.g., 3.3 mmol/L) as a negative control.

High Glucose (e.g., 16.7 mmol/L) as a positive control.

Repaglinide (e.g., 50 nM) in the presence of high glucose.

Time-Course Experiment: Cells and cell culture media are collected at various time points

(e.g., 15 minutes, 2, 6, and 12 hours) after stimulation.

Assays:

ELISA: Insulin levels in the collected cell culture medium are quantified using an Enzyme-

Linked Immunosorbent Assay to measure secretion.

Immunofluorescence: Cells are fixed and stained with antibodies against insulin,

pericentrin (PCNT), and F-actin to visualize changes in protein expression and localization

within the cells. This can elucidate the role of cytoskeletal components in the secretion

process.

Conclusion
The preliminary studies on Repaglinide demonstrate its efficacy as a rapid-acting insulin

secretagogue for the management of type 2 diabetes. Its mechanism of action, centered on the

glucose-dependent closure of K-ATP channels in pancreatic β-cells, allows for effective control

of postprandial hyperglycemia while mitigating the risk of hypoglycemia. Clinical data

consistently show significant improvements in HbA1c and plasma glucose levels. The detailed
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experimental protocols provide a robust framework for further investigation into its molecular

and clinical effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10819615?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Repaglinide
https://www.ncbi.nlm.nih.gov/books/NBK559305/
https://go.drugbank.com/drugs/DB00912
https://www.youtube.com/watch?v=n87xH2uTq80
https://www.benchchem.com/product/b10819615#preliminary-studies-on-regelidine-effects
https://www.benchchem.com/product/b10819615#preliminary-studies-on-regelidine-effects
https://www.benchchem.com/product/b10819615#preliminary-studies-on-regelidine-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10819615?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

